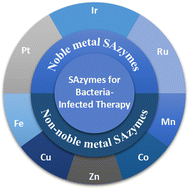Single atom nanozymes for bacterial infection therapy
Biomaterials Science Pub Date: 2023-11-22 DOI: 10.1039/D3BM01838E
Abstract
Bacterial infection-related diseases continue to pose a significant challenge to global human health. Antibiotic therapy, as a conventional therapeutic strategy, has been extensively employed in clinical settings to treat bacterial infections. However, the effectiveness of these conventional strategies is often impeded by the antimicrobial resistance of bacteria. Consequently, the development of alternative antibacterial agents has emerged as a promising approach to addressing this issue. In recent years, single-atom nanozymes (SAzymes), a novel class of nanocatalytic medicines, have garnered increasing attention due to their numerous advantages, including uniformly dispersed metal active sites, tunable coordination structures, and maximal metal atomic utilization efficiency. To date, a variety of SAzymes have been developed and widely applied in antibacterial therapy. In this minireview, we provide an overview of the latest advances in the synthesis and antibacterial application of different metal-based SAzymes. Furthermore, we discuss the future challenges and opportunities of utilizing SAzymes for bacterial infection treatment. It is our hope that this minireview will contribute to the development of the next generation of SAzyme-based antibacterial agents.


Recommended Literature
- [1] Organizing multivalency in carbohydrate recognition
- [2] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†
- [3] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [4] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [5] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [6] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
- [7] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [8] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [9] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [10] Response of CPO-27-Ni towards CO, N2 and C2H4

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 19396-73-7
-
CAS no.: 13073-21-7









